(4E)-2,3-dimethylhexa-1,4-diene

Distillation Isomer separation Physical property

(4E)-2,3-Dimethylhexa-1,4-diene (CAS 18669-52-8) is an eight-carbon, non-conjugated alkadiene bearing methyl substituents at the C2 and C3 positions and a defined E‑configuration at the C4–C5 double bond. It is formally classified by ChEBI as a metabolite (CHEBI:87530) and is referenced in the early synthetic literature as an intermediate en route to santolinatriene.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 18669-52-8
Cat. No. B092135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-2,3-dimethylhexa-1,4-diene
CAS18669-52-8
Synonyms2,3-Dimethyl-1,4-hexadiene
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC=CC(C)C(=C)C
InChIInChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+
InChIKeyQGDVKFLWAVKNAA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18669-52-8 – (4E)-2,3-Dimethylhexa-1,4-diene Procurement & Differentiation Guide


(4E)-2,3-Dimethylhexa-1,4-diene (CAS 18669-52-8) is an eight-carbon, non-conjugated alkadiene bearing methyl substituents at the C2 and C3 positions and a defined E‑configuration at the C4–C5 double bond [1]. It is formally classified by ChEBI as a metabolite (CHEBI:87530) and is referenced in the early synthetic literature as an intermediate en route to santolinatriene [2][3]. Despite sharing the molecular formula C₈H₁₄ with several constitutional and stereoisomers, the specific substitution pattern and olefin geometry of this compound confer distinct physicochemical and chromatographic properties that directly affect its suitability in synthetic, analytical, and metabolomic applications.

Stereochemical control: (4E) configuration supports stereoretentive metathesis and cycloaddition workflows.
Purification advantage: boiling-point offset from unsubstituted and conjugated analogs enables fractional distillation.
Rapid QC: distinct density and refractive index facilitate incoming-material identity verification without chromatography.

Why Generic 2,3-Dimethylhexadiene Substitution Fails for (4E)-2,3-Dimethylhexa-1,4-diene


In-class substitution of (4E)-2,3-dimethylhexa-1,4-diene by other C₈H₁₄ dienes is not interchangeable without risking altered physical separation behavior, stereochemical fidelity, or biological annotation. The non-conjugated 1,4-diene skeleton positions the two double bonds in a homoallylic relationship that differs fundamentally from the conjugated 2,4-diene isomer, leading to a ca. 16 °C difference in boiling point and a measurable difference in density . Moreover, the defined E‑olefin geometry sets this compound apart from the corresponding Z‑isomer or stereochemically undefined mixtures, which can affect both chiral recognition in biological systems and the stereochemical outcome of subsequent transformations [1]. These quantifiable differences have direct consequences for distillation cut points, GC retention indices, and the validity of metabolomic identifications.

Unsubstituted 1,4-hexadiene Lower boiling point increases co-distillation risk; reactivity profile differs in polymerization and pericyclic reactions.
(4Z)-isomer Z-configuration rapidly isomerizes under metathesis conditions, compromising stereochemical fidelity in downstream transformations.
Conjugated 2,3-dimethyl-2,4-hexadiene Conjugated diene exhibits altered pericyclic reactivity and boiling-point shift, invalidating established separation and reaction protocols.

Quantitative Differentiation Evidence for (4E)-2,3-Dimethylhexa-1,4-diene Procurement


Boiling Point Differentiation from the Conjugated 2,4-Hexadiene Isomer

The non-conjugated (4E)-2,3-dimethylhexa-1,4-diene exhibits a predicted boiling point of 114.1 °C at 760 mmHg, whereas the conjugated isomer (4E)-2,3-dimethyl-2,4-hexadiene (CAS 5678-98-8) boils at 130.7 °C under identical conditions . This 16.6 °C difference arises from the absence of π‑conjugation in the 1,4-diene, which reduces polarizability and intermolecular dispersion forces relative to the fully conjugated diene.

Boiling Point vs Unsubstituted
Data to verify
114.1 °C vs 65.0 °C
Δ +49 °C
Fractional distillation separation feasible; co-distillation risk minimized.
Computed value; verify experimentally.
Distillation Isomer separation Physical property

Density Difference Enabling Physical Separation from Conjugated Isomer

The target compound has a predicted density of 0.737 g cm⁻³, compared to 0.747–0.748 g cm⁻³ for the conjugated (4E)-2,3-dimethyl-2,4-hexadiene isomer . The ca. 1.4% lower density of the 1,4-diene reflects its less compact molecular packing, a consequence of the non-conjugated, kinked backbone.

Boiling Point vs Conjugated Isomer
Data to verify
114.1 °C vs 130.7 °C
Δ −16.6 °C
GC or distillation identity verification feasible.
Both values predicted; confirm with authentic sample.
Density Isomer resolution Physical property

Defined E‑Stereochemistry Versus Unspecified or Z‑Isomer Mixtures

The IUPAC name and InChI specification for CAS 18669-52-8 unambiguously define the C4–C5 double bond as E‑configured (InChI: /b6-5+) [1]. In contrast, the generic ChemSpider entry for '2,3-dimethyl-1,4-hexadiene' (CSID 4520080) carries the annotation '0 of 1 defined stereocentres', indicating that commercial material sold without the '(4E)' designation may be stereochemically undefined or a mixture of E and Z isomers . The ChEBI metabolite annotation is specifically linked to the (4E)-stereoisomer [2].

Metathesis Stability (E vs Z)
Class-level
E-diene Kinetically stable
Z-diene Isomerizes rapidly
E-configuration resists stereochemical scrambling under ruthenium-carbene conditions.
Class-level inference from 1,3-dienes; validate under your metathesis conditions.
Stereochemistry E/Z isomerism Metabolite identification

Comprehensive Reference Spectral Dataset for Identification

The Wiley-registered SpectraBase entry for (4E)-2,3-dimethylhexa-1,4-diene contains one ¹H NMR, one FTIR, and one GC‑MS spectrum [1]. This triple-spectral coverage is not uniformly available for all C₈H₁₄ positional isomers; for example, the (4Z)-isomer and the 2,5-dimethyl-1,4-hexadiene isomer lack comparable consolidated spectral entries in major commercial databases, limiting their utility as authenticated analytical reference materials.

Density vs 1,4-Hexadiene
Data to verify
0.737 g/cm³ vs 0.700 g/cm³
+5.3%
Benchtop density/refractive-index QC check feasible.
Computed density; cross-check with experimental value.
Analytical standards GC-MS Spectral library

Synthetic Provenance as a Santolinatriene Precursor

The 1968 Sucrow report established (4E)-2,3-dimethylhexa-1,4-diene as an intermediate in the synthesis of santolinatriene (3-ethenyl-2,5-dimethylhexa-1,4-diene), a naturally occurring monoterpene found in Artemisia species [1]. Santolinatriene itself is a C₁₀H₁₆ hydrocarbon that can constitute up to 22.6% of essential oils in certain plant species [2]. The non-conjugated 1,4-diene framework of the target compound provides the correct homoallylic architecture required for subsequent vinylation to construct the santolinatriene skeleton, a transformation that the conjugated 2,4-diene isomer cannot directly undergo without prior isomerization.

Copolymerization Utility
Context-dependent
Supporting patent evidence; 2,3-dimethyl variant within claimed non-conjugated 1,4-diene scope.
Candidate for EPDM cure-rate and adhesion studies.
No direct data for 2,3-dimethyl compound; evaluate in target elastomer formulation.
Terpene synthesis Synthetic intermediate Natural product

Procurement-Driven Application Scenarios for (4E)-2,3-Dimethylhexa-1,4-diene


Authenticated Metabolomic Standard for GC‑MS and LC‑MS Workflows

The ChEBI metabolite designation (CHEBI:87530) and the availability of a GC‑MS spectrum in the Wiley Registry make (4E)-2,3-dimethylhexa-1,4-diene the appropriate reference standard for metabolomics laboratories identifying this diene in biological extracts [1]. The defined E‑stereochemistry ensures that the standard matches the expected natural isomer, avoiding the risk of peak misassignment that accompanies use of stereochemically undefined material [2].

Distillation-Based Purification of Non-Conjugated Dienes

The 16.6 °C boiling point difference between the target 1,4-diene (114.1 °C) and its conjugated 2,4-diene isomer (130.7 °C) allows efficient fractional distillation separation [1]. This makes the compound a practical choice for process chemists who require a non-conjugated diene building block and wish to minimize contamination by the thermodynamically favored conjugated isomer.

Synthetic Intermediate for Santolinatriene and Related Irregular Monoterpenes

Following the established Sucrow (1968) synthetic route, (4E)-2,3-dimethylhexa-1,4-diene serves as the key non-conjugated diene intermediate for constructing santolinatriene [1]. Natural product and fragrance chemistry laboratories targeting Artemisia-derived monoterpenes should procure this specific isomer to leverage the published methodology without route redesign.

Certified Reference Material for Spectral Library Expansion

Because (4E)-2,3-dimethylhexa-1,4-diene is already represented by ¹H NMR, FTIR, and GC‑MS spectra in the Wiley SpectraBase collection, procurement of high-purity material supports expansion of in-house spectral libraries and method validation for laboratories developing targeted analytical methods for unsaturated hydrocarbon mixtures [1].

Application
Selection Property
Validation Focus
Stereoretentive metathesis or Diels–Alder cycloaddition
E-configuration kinetic stability
Verify isomer identity and stereochemical fidelity under reaction conditions
EPDM-type elastomer copolymerization
Non-conjugated 1,4-diene with 2,3-dimethyl substitution
Cure kinetics and peel adhesion performance in rubber blends
GC calibrant or boiling-point reference
Boiling point offset from parent 1,4-hexadiene
Retention index consistency and isomer separation resolution
Metabolomics / volatile profiling
Distinct GC retention from methyl branching
Co-injection with authentic standard for unambiguous identification
Quote Request

Request a Quote for (4E)-2,3-dimethylhexa-1,4-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.